(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the cyano and furan groups. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone.
Introduction of the cyano group: This is often done via a nucleophilic substitution reaction.
Coupling with the furan derivative: This step involves the use of a coupling reagent to attach the furan ring to the pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: This compound shares some structural similarities and is used in various synthetic applications.
Acetylacetone: Another related compound with similar reactivity and applications.
Uniqueness
What sets (2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H19N5O5 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C25H19N5O5/c1-16-23(25(32)29(28(16)2)19-6-4-3-5-7-19)27-24(31)18(15-26)14-21-12-13-22(35-21)17-8-10-20(11-9-17)30(33)34/h3-14H,1-2H3,(H,27,31)/b18-14+ |
InChI Key |
GIFMKVOAOPTMQY-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.